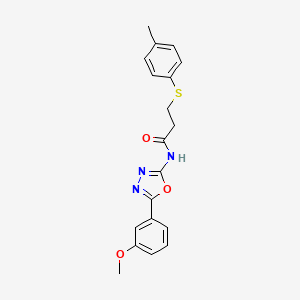

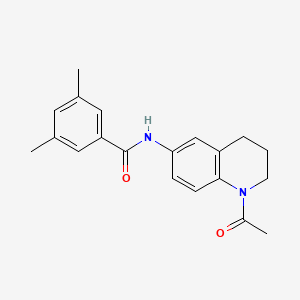

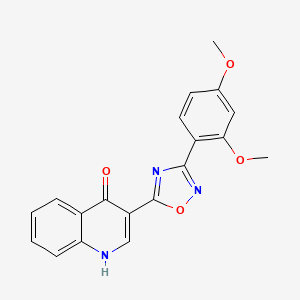

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide often involves palladium-catalyzed cyclization processes. For instance, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, a compound with a related heterocyclic structure, utilizes palladium-catalyzed cyclization, highlighting the efficiency of metal-catalyzed reactions in forming complex quinoline derivatives (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide can be determined through various spectroscopic techniques. X-ray diffraction analysis provides detailed insights into the arrangement of atoms within the molecule. For example, a copper(II)-benzoylpyridine-2-quinolinyl hydrazone complex was structurally elucidated, demonstrating the application of X-ray diffraction in understanding molecular conformation and geometry (Tamasi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often encompass various functionalization strategies to introduce new substituents or modify existing ones. The reactivity of such compounds can be illustrated by their participation in multi-component reactions, leading to diverse chemical structures with potential biological activities. For example, the facile synthesis of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones showcases the compound's versatility in undergoing chemical transformations (Kantevari et al., 2011).

Aplicaciones Científicas De Investigación

Apoptosis Induction in Cancer Cells

A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including analogs of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide, have been discovered as potent inducers of apoptosis. These compounds are active against cancer cells derived from several human solid tumors, demonstrating the potential for therapeutic applications in oncology (Zhang et al., 2008).

Neurotropic and Psychotropic Properties

Research on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has unveiled specific sedative effects and significant anti-amnesic activity. Notably, compounds within this category showed promising anti-anxiety, anti-amnesic, and antihypoxic effects, indicating their potential for further study as psychoactive compounds (Podolsky et al., 2017).

Structural Analysis and Properties

A study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing their interactions with mineral acids to form gels and crystalline salts. These findings contribute to the understanding of the structural behavior of such compounds under various chemical conditions (Karmakar et al., 2007).

Synthesis Techniques

Advancements in synthesis techniques have been made, such as the creation of quinazolin-4(3H)-ones from β-aminoamides and orthoesters, showcasing a methodology for generating heterocyclic compounds that could have broad applications in medicinal chemistry (Gavin et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Compounds structurally related to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide have been synthesized and demonstrated to possess antimicrobial and anti-inflammatory activities. This highlights their potential for developing new treatments for infections and inflammatory conditions (Kumar et al., 2014).

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-13-9-14(2)11-17(10-13)20(24)21-18-6-7-19-16(12-18)5-4-8-22(19)15(3)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMFFMXMINZMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)

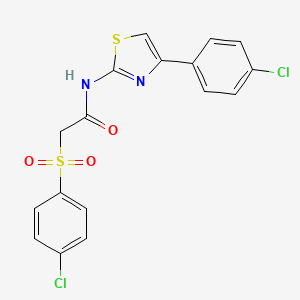

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)